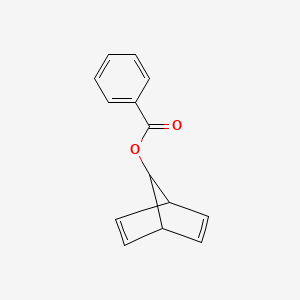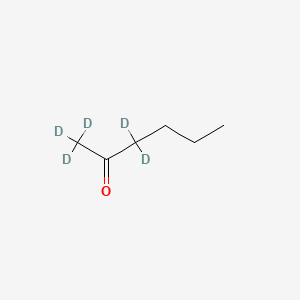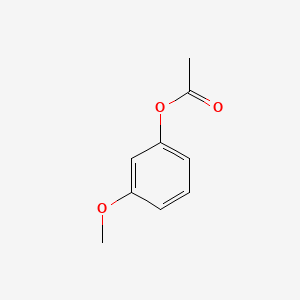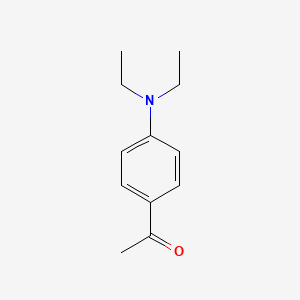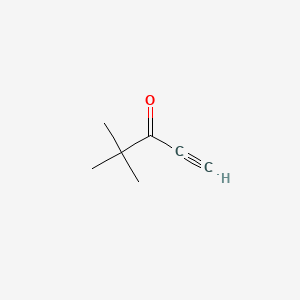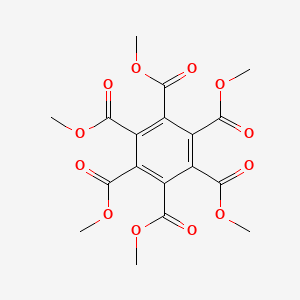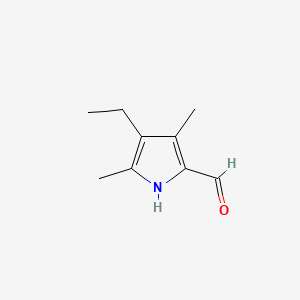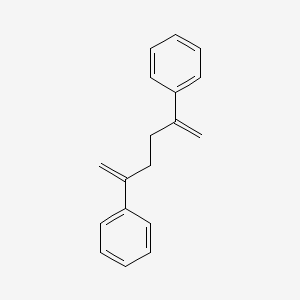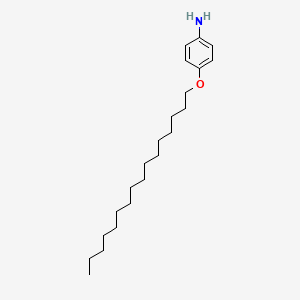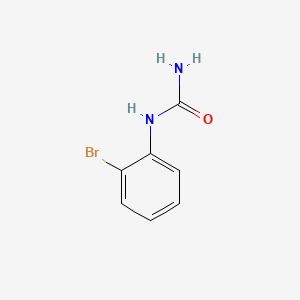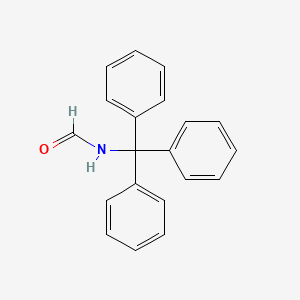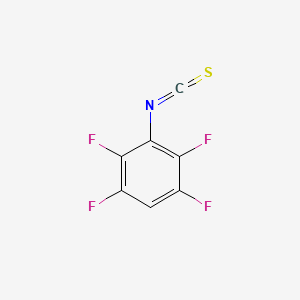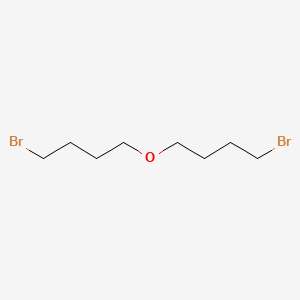
1-Bromo-4-(4-bromobutoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated butane derivatives can be inferred from the papers discussing similar compounds. For instance, the paper on the synthesis of pyrano[4,3-b]pyran derivatives using a Brønsted acid catalyst suggests that brominated butane derivatives can be synthesized under solvent-free conditions, which may be applicable to the synthesis of 1-Bromo-4-(4-bromobutoxy)butane . Additionally, the use of a recyclable ionic liquid reagent for selective bromination of substrates indicates that such reagents could potentially be used for the synthesis of 1-Bromo-4-(4-bromobutoxy)butane .
Molecular Structure Analysis
The molecular structure of brominated butane derivatives can be complex. The paper on the crystal structure of 1,4-Bis(p-bromophenoxy) butane provides detailed information on the conformation of the methylene chain in a related compound, which could be similar to the structure of 1-Bromo-4-(4-bromobutoxy)butane .
Chemical Reactions Analysis
The chemical reactions involving brominated butane derivatives can be diverse. The paper on the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces discusses the mechanism for double-bond isomerization, which could be relevant to the chemical reactions of 1-Bromo-4-(4-bromobutoxy)butane . Additionally, the paper on the stereospecific hydroxylation of butane by methane monooxygenase suggests that brominated butane derivatives could undergo specific hydroxylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(4-bromobutoxy)butane can be deduced from the properties of related compounds. The paper on the adverse events associated with the use of 1,4-butanediol, a related compound, provides insights into the toxic effects and health risks of such compounds . The continuous-flow synthesis of 1-bromobutane from 1-butanol indicates that brominated butane derivatives can be synthesized with high selectivity and yield, which may reflect on the physical properties of 1-Bromo-4-(4-bromobutoxy)butane .
Applications De Recherche Scientifique
Thermal Chemistry on Metal Surfaces : Studies have investigated the thermal chemistry of C4 hydrocarbons, including 1-Bromo-4-(4-bromobutoxy)butane, on metal surfaces like Pt(111). This research is crucial for understanding reaction mechanisms like hydrogenation and isomerization on metal surfaces (Lee & Zaera, 2005).
Synthesis of Chemical Compounds : There's significant work in synthesizing new compounds using 1-Bromo-4-(4-bromobutoxy)butane. For instance, research has been conducted on the one-pot synthesis of 4-bromobutyl acetate, exploring various synthesis conditions and yields (Heng, 2008).
Biosynthetic Pathways : The compound has been referenced in the context of designing biosynthetic pathways for chemicals like 1,2,4-butanetriol from glucose, showing its relevance in biotechnological applications (Li et al., 2014).
Ionic Liquid Synthesis : Research has been done on using 1-Bromo-4-(4-bromobutoxy)butane for synthesizing ionic liquids, which are important in green chemistry for their potential as recyclable catalysts and solvents (Nikpassand et al., 2017).
Catalysis : The compound is mentioned in studies exploring novel catalysts for organic reactions, such as the synthesis of pyrano[4,3-b]pyran derivatives (Khaligh, 2015).
Antimicrobial Applications : It's also been used in the synthesis of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives with potential antimicrobial activities (Fadda et al., 2016).
Surface Chemistry and Enantioselectivity : Studies on enantioselective surface chemistry involving chiral alkyl bromides, including 1-Bromo-4-(4-bromobutoxy)butane, highlight its relevance in understanding surface reactions and chiral selectivity (Rampulla & Gellman, 2006).
Propriétés
IUPAC Name |
1-bromo-4-(4-bromobutoxy)butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNORPXRNJKRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)COCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222691 |
Source


|
| Record name | Butane, 1,1'-oxybis(4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-bromobutoxy)butane | |
CAS RN |
7239-41-0 |
Source


|
| Record name | Butane, 1,1'-oxybis(4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1'-oxybis(4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


